3-(アリルオキシメチル)ピペリジン

説明

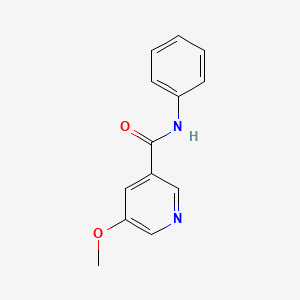

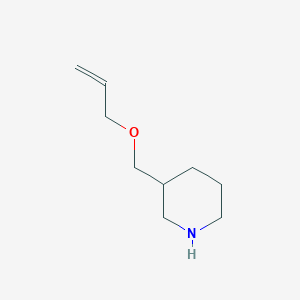

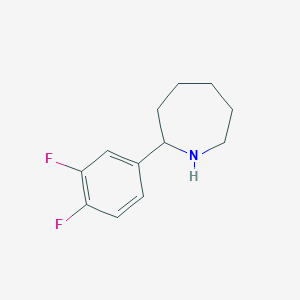

“3-(Allyloxymethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula of “3-(Allyloxymethyl)piperidine” is C9H17NO .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . Another method involves the condensation reaction of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under mild conditions .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .科学的研究の応用

抗がん活性

ピペリジン誘導体は、その抗がん特性について研究されています。 ピペリジン誘導体は、ミトコンドリア膜電位の変動やカドヘリンレベルの調節による細胞遊走阻害など、さまざまなメカニズムを通じて癌細胞のアポトーシスを誘導することにより作用する可能性があります .

薬理学的特性

これらの化合物は、抗ウイルス性、抗マラリア性、抗菌性、抗真菌性、降圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー剤、抗精神病剤など、さまざまな薬理学的活性を示します .

キラル最適化

ピペリジン環は、医薬品におけるキラル最適化に不可欠であり、これにより薬物の有効性を高め、副作用を軽減することができます .

創薬

作用機序

Target of Action

3-(Allyloxymethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives affect several biochemical pathways. They can activate or inhibit several signaling pathways crucial for cancer regulation . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Pharmacokinetics

Piperidine derivatives are widely used in the pharmaceutical industry, indicating that they likely have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of piperidine derivatives includes the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . They have therapeutic potential against various types of cancers .

実験室実験の利点と制限

3-(Allyloxymethyl)piperidine has several advantages for lab experiments. It is a relatively stable compound, making it easy to store and use in experiments. Additionally, 3-(Allyloxymethyl)piperidine is relatively inexpensive, making it a cost-effective choice for experiments. However, 3-(Allyloxymethyl)piperidine can be toxic in high concentrations, so precautions must be taken when using it in experiments.

将来の方向性

There are several potential future directions for research on 3-(Allyloxymethyl)piperidine. One potential direction is to further explore its potential applications in organic synthesis, drug discovery, and materials science. Additionally, further research could be done to explore the biochemical and physiological effects of 3-(Allyloxymethyl)piperidine, as well as its potential therapeutic applications. Finally, further research could be done to explore the potential toxic effects of 3-(Allyloxymethyl)piperidine, as well as ways to minimize these effects.

特性

IUPAC Name |

3-(prop-2-enoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEIVYJKLWDSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663006 | |

| Record name | 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946665-36-7 | |

| Record name | 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methyl-pyridin-2-ylmethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389922.png)

![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)

![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)

![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)

![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)

![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)